Cbr1-IN-5 is classified as a small molecule inhibitor targeting the carbonyl reductase 1 enzyme. It is derived from structural modifications of natural products or synthetic pathways designed to enhance specificity and potency against the enzyme. The compound's development is rooted in studies focusing on the structure-function relationships of carbonyl reductases, particularly human carbonyl reductase 1.
The synthesis of Cbr1-IN-5 typically involves several organic chemistry techniques, including:
Specific technical details regarding the exact synthetic route for Cbr1-IN-5 may vary based on proprietary methods used by research groups or pharmaceutical companies.
Cbr1-IN-5 exhibits a specific molecular structure characterized by functional groups that facilitate its binding to the active site of carbonyl reductase 1. The structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate:
In studies involving similar inhibitors, structural data often reveal key interactions between the inhibitor and residues within the active site, influencing substrate specificity.
Cbr1-IN-5 participates in various chemical reactions primarily as an inhibitor rather than a substrate. Its mechanism involves:
Reactions involving Cbr1-IN-5 can be monitored using spectrophotometric methods to quantify enzyme activity before and after the introduction of the inhibitor.
The mechanism through which Cbr1-IN-5 exerts its inhibitory effect on carbonyl reductase 1 involves:
Data from kinetic studies typically illustrate how varying concentrations of Cbr1-IN-5 affect enzymatic activity, providing insights into its potential therapeutic applications.
Cbr1-IN-5 possesses distinct physical and chemical properties that influence its biological activity:
Analytical methods such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess these properties.
Cbr1-IN-5 has several potential applications in scientific research and medicine:
Carbonyl reductase 1 (CBR1) is a NADPH-dependent cytosolic enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It exhibits broad substrate specificity, reducing carbonyl groups on endogenous compounds (e.g., prostaglandins, steroids) and diverse xenobiotics [7] [2]. This metabolic function is a double-edged sword in oncology. CBR1 converts chemotherapeutic anthracyclines (e.g., doxorubicin, daunorubicin) into their alcohol metabolites (doxorubicinol, daunorubicinol). While this represents a standard detoxification pathway, the metabolites retain significant cardiotoxicity and exhibit reduced cytotoxicity against cancer cells [4] [5]. Doxorubicinol accumulation is directly linked to irreversible cardiac damage through mechanisms like sarcoplasmic reticulum Ca²⁺-ATPase inhibition and iron homeostasis disruption [5].
Beyond anthracyclines, CBR1 metabolizes quinones (e.g., menadione), aldehydes derived from lipid peroxidation (e.g., 4-oxononenal), and environmental carcinogens like tobacco-derived nitrosamines (NNK) [1] [7]. This detoxification role becomes problematic in tumors, where CBR1 overexpression is frequently observed. In head and neck squamous cell carcinoma (HNSCC), elevated CBR1 activity scavenges ionizing radiation (IR)-induced reactive oxygen species (ROS), repairs IR-induced DNA damage, and promotes cell survival, leading to radioresistance [1]. Mechanistically, IR upregulates CBR1 transcription via the oxidative stress-responsive transcription factor Nrf2, creating a pro-survival feedback loop [1] [10]. Consequently, CBR1 inhibition significantly enhances radiation-induced DNA damage, mitotic catastrophe, and tumor growth inhibition in vitro and in xenograft models [1].
Table 1: Key Chemotherapeutic Substrates and Resistance Pathways Mediated by CBR1
| Substrate Category | Specific Examples | Metabolite | Consequence of Reduction | Associated Resistance |
|---|---|---|---|---|
| Anthracyclines | Doxorubicin, Daunorubicin | Doxorubicinol, Daunorubicinol | Reduced tumor cell cytotoxicity; Increased cardiotoxicity | Multidrug resistance (MDR) |
| Quinones | Menadione, NNK-derived quinones | Hydroquinones | Detoxification of carcinogens; ROS scavenging | Radioresistance & Chemoresistance |
| Aldehydes | 4-Oxononenal (4-ONE) | 4-Hydroxynonena | Attenuation of oxidative stress damage | Survival under hypoxic stress |
The therapeutic potential of CBR1 inhibition stems from the enzyme's distinct overexpression in malignant tissues compared to adjacent normal tissue. This differential expression is driven by several factors:
Importantly, the goal is selective inhibition within tumors. While CBR1 is ubiquitously expressed, its basal activity in critical healthy tissues (e.g., heart, liver) under non-stressed conditions may be less crucial for immediate survival than in tumors under constant oxidative duress. Furthermore, targeted delivery strategies (e.g., nanoparticle conjugates, prodrugs activated in the tumor microenvironment) are areas of active research to enhance selectivity.
CBR1 and carbonyl reductase 3 (CBR3) are paralogs located on chromosome 21q22.12, sharing 72% amino acid sequence identity and 85% similarity [3] [7]. Despite this high homology, they exhibit markedly different substrate specificities and catalytic efficiencies, underpinning the feasibility of developing isoform-selective inhibitors like Cbr1-IN-5.
Table 2: Structural and Functional Comparison of Human CBR1 and CBR3
| Attribute | CBR1 (SDR21C1) | CBR3 (SDR21C2) | Biological Significance |
|---|---|---|---|
| Primary Tissue Expression | High: Liver, Brain, Kidney, Adipose; Ubiquitous | Generally Lower: Widespread but lower levels than CBR1 | CBR1 dominates systemic xenobiotic metabolism |
| Catalytic Efficiency (kcat/Km) for Anthracyclines | High (e.g., Doxorubicin, Daunorubicin) | Very Low (Minimal activity) | CBR1 is primary hepatic & systemic anthracycline reductase |
| Key Active Site Residues (Position) | Trp229, Ala235, Met141 | Pro230, Asp236, Gln142 | Determines substrate specificity and inhibitor binding |
| Substrate Spectrum Breadth | Broad: Quinones, aldehydes, isatin, NNK, anthracyclines, prostaglandins | Narrow: Primarily ortho-quinones, isatin, oracin | CBR1 involved in diverse detoxification/activation pathways |
| Impact on Doxorubicin PK in Patients | Significant (Diplotypes alter clearance/AUC) | Minimal (Polymorphisms show no significant effect) | CBR1 inhibition directly relevant to anthracycline efficacy/toxicity [4] |
| Inhibition by Prenylflavonoids (e.g., Xanthohumol) | Potent (Sub-micromolar Ki for 8-Prenylnaringenin) | Not Reported/Weak | Basis for designing potent CBR1-selective inhibitors [6] |
The critical differences arise from variations within their substrate-binding pockets:
Table 3: Molecular Features Enabling Cbr1-IN-5 Selectivity for CBR1 vs. CBR3
| Molecular Feature of Inhibitor | Interaction with CBR1 | Interaction with CBR3 | Contribution to Selectivity |
|---|---|---|---|
| Prenylated Hydrophobic Moiety | Fits large hydrophobic pocket near Trp229/Met141 | Steric clash with Pro230/Gln142; Charged repulsion with Asp236 | High selectivity by exploiting size/charge differences |
| Planar Conjugated System | Optimal π-π stacking with Trp229 | Suboptimal stacking due to altered binding pose | Enhanced affinity for CBR1 |
| Specific H-bond Donor/Acceptor Groups | Targets conserved catalytic tetrad (S139-Y193-K197-N/Q) | May interact but lack complementary stabilizing residues | Moderate contribution; conserved residues limit discrimination |
This comprehensive analysis underscores CBR1 as a critical and druggable target in oncology. Cbr1-IN-5 represents a strategic approach to overcome chemoresistance (particularly to anthracyclines) and radioresistance by selectively inhibiting this pivotal enzyme, thereby enhancing the efficacy of established cancer therapies.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1